molecular formula C19H25N7O B12465839 2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol

2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol

Cat. No.: B12465839
M. Wt: 367.4 g/mol
InChI Key: KOHHYIIVJFKXFA-UHFFFAOYSA-N
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Description

2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzylpiperazine moiety and a pyrazolopyrimidine core, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The benzylpiperazine moiety is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Various amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol involves its interaction with specific molecular targets within cells. This compound is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways related to cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol is unique due to its specific combination of a pyrazolopyrimidine core and a benzylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H25N7O

Molecular Weight

367.4 g/mol

IUPAC Name

2-[[6-(4-benzylpiperazin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C19H25N7O/c1-24-18-16(13-21-24)17(20-7-12-27)22-19(23-18)26-10-8-25(9-11-26)14-15-5-3-2-4-6-15/h2-6,13,27H,7-12,14H2,1H3,(H,20,22,23)

InChI Key

KOHHYIIVJFKXFA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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